4-(4-Carboxybutyl)benzoic acid
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Overview
Description
4-(4-Carboxybutyl)benzoic acid is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid, characterized by the presence of a carboxybutyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxybutyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 4-bromobutyric acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxybutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxybutyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Produces dicarboxylic acids.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Carboxybutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Carboxybutyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, simpler in structure but less versatile in reactivity.
4-Carboxyphenylboronic Acid: Similar in having a carboxyl group but with different reactivity due to the presence of a boronic acid group.
4-(4-Hydroxybutyl)benzoic Acid: Similar structure but with a hydroxyl group instead of a carboxyl group, leading to different chemical properties.
Uniqueness
4-(4-Carboxybutyl)benzoic acid is unique due to its extended carbon chain and dual carboxylic acid functionality, which provides distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic chemistry and industrial applications.
Biological Activity
4-(4-Carboxybutyl)benzoic acid is an aromatic compound characterized by a benzoic acid structure with a para-positioned carboxybutyl group. Its molecular formula is C₁₂H₁₄O₄, and it has a molecular weight of 222.24 g/mol. This compound exhibits both hydrophilic and hydrophobic properties, which influence its solubility and interactions in biological systems. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24 g/mol
- Structure : Contains both a carboxylic acid group and an aromatic ring.
Antimycobacterial Activity
Research has indicated that derivatives of this compound can act as inhibitors of Mycobacterium tuberculosis FabH, an enzyme crucial for mycolic acid biosynthesis. A study synthesized several derivatives, including 1-(4-carboxybutyl)-4-(substituted benzyloxy)phenyl-1H-pyrrole-2-carboxylic acids, which demonstrated significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against Mycobacterium tuberculosis H 37Rv .
Protein Degradation Pathways
Another study highlighted the role of benzoic acid derivatives in enhancing protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Compounds derived from Bjerkandera adusta, which include structural analogs of this compound, were shown to activate these pathways significantly, suggesting potential applications in anti-aging therapies and proteostasis modulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Aminomethylbenzoic Acid | Contains an amino group instead of a carboxylic group | Known for hemostatic effects |
3-(4-Carboxyphenyl)propanoic Acid | Propanoic acid chain instead of butyl | Exhibits different solubility characteristics |
4-Hydroxybenzoic Acid | Hydroxyl group instead of carboxybutyl | Commonly used as a preservative |
This table illustrates how the functional groups influence biological activity and potential applications.
Case Studies and Research Findings
- Antimycobacterial Study :
-
Protein Degradation Pathways Activation :
- Objective : To assess the impact of benzoic acid derivatives on UPP and ALP.
- Methodology : Cell-based assays were performed on human foreskin fibroblasts.
- Results : Significant activation of both pathways was observed, particularly at higher concentrations (10 μg/mL), with no cytotoxic effects noted .
Properties
IUPAC Name |
4-(4-carboxybutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8H,1-4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVPUPDCZVRBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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